Synthesis and Characterization of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
Synthesis and Characterization of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility as a bioisostere of the carboxylic acid group and its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2][3] Specifically, 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine represents a critical intermediate in the development of kinase inhibitors, antimicrobial agents, and CNS-active compounds.
This technical guide details the robust synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike oxidative cyclization methods that often yield symmetrical byproducts, this two-step protocol ensures high regioselectivity and purity.
Retrosynthetic Analysis
To achieve the unsymmetrical 2,5-diamino-substituted thiadiazole core, a stepwise introduction of nitrogen nucleophiles is required. Direct cyclization from thiosemicarbazide precursors often leads to mixtures or requires difficult-to-synthesize carbamoyl intermediates.
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Target Molecule: 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
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Disconnection: C(5)–N bond.
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Synthons: 5-bromo-1,3,4-thiadiazol-2-amine (Electrophile) + Pyrrolidine (Nucleophile).
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Starting Material: 2-Amino-1,3,4-thiadiazole (Commercially available).[4]
Figure 1: Retrosynthetic breakdown of the target molecule.
Experimental Protocols
Method A: The Bromination-Substitution Route (Recommended)
This route is preferred for its operational simplicity and the high crystallinity of the intermediate, which allows for purification without chromatography.
Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
This step introduces a leaving group at the 5-position. The amino group at position 2 directs the bromination to position 5 via activation of the ring.
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Reagents: 2-Amino-1,3,4-thiadiazole (10.0 g, 99 mmol), Bromine (5.5 mL, 108 mmol), Glacial Acetic Acid (100 mL).
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Procedure:
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Dissolve 2-amino-1,3,4-thiadiazole in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a drying tube.
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Cool the solution to 10°C using an ice-water bath.
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Add Bromine dropwise over 30 minutes. The solution will turn deep orange/red.
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Quenching: Pour the reaction mixture into ice-cold water (300 mL).
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Neutralization: Carefully adjust pH to ~8 using saturated NaHCO3 solution. The product will precipitate as a solid.
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Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
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Yield: Typically 85-90%.
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Checkpoint: The product should be a light orange/brown solid. MP: 172–174°C (dec).
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Step 2: Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine
The bromine atom at C-5 is activated for nucleophilic attack by the electron-withdrawing nature of the thiadiazole ring and the inductive effect of the adjacent nitrogen/sulfur atoms.
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Reagents: 2-Amino-5-bromo-1,3,4-thiadiazole (5.0 g, 27.7 mmol), Pyrrolidine (7.0 mL, 83 mmol, 3.0 equiv), Ethanol (50 mL).
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Procedure:
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Suspend the brominated intermediate in Ethanol (absolute).
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Add Pyrrolidine.[5][6] The excess amine acts as both nucleophile and base to scavenge HBr.
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Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess pyrrolidine.
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Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
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Purification: Recrystallize from Ethanol/Water (1:1) or triturate with diethyl ether to yield the pure product.
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Yield: 70-80%.
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Figure 2: Step-wise synthesis pathway via bromination and SNAr.
Characterization Data
The following spectral data confirms the structure of 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine.
Proton NMR (1H NMR)
Solvent: DMSO-d6, 400 MHz
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δ 6.35 ppm (s, 2H): Broad singlet corresponding to the primary amine (-NH2) at position 2. This signal is exchangeable with D2O.
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δ 3.30–3.35 ppm (m, 4H): Multiplet corresponding to the α-protons of the pyrrolidine ring (adjacent to Nitrogen).
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δ 1.90–1.95 ppm (m, 4H): Multiplet corresponding to the β-protons of the pyrrolidine ring.
Carbon NMR (13C NMR)
Solvent: DMSO-d6, 100 MHz
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δ 168.5 ppm: C-2 of the thiadiazole ring (attached to -NH2).
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δ 159.2 ppm: C-5 of the thiadiazole ring (attached to pyrrolidine).
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δ 48.5 ppm: α-Carbons of the pyrrolidine ring.
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δ 25.4 ppm: β-Carbons of the pyrrolidine ring.
Mass Spectrometry (ESI-MS)
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Calculated Mass (C6H10N4S): 170.06
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Observed [M+H]+: 171.1
Troubleshooting & Optimization (Expertise & Experience)
Managing Ambident Nucleophilicity
The 2-amino-5-bromo-1,3,4-thiadiazole intermediate has multiple nucleophilic sites (ring nitrogens and the exocyclic amine).
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Risk: When reacting with pyrrolidine, there is a minor risk of N-alkylation if alkyl halides were used. However, in this SNAr protocol, the pyrrolidine acts as the nucleophile.
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Observation: If the reaction turns black or tarry, it indicates decomposition due to excessive heat. Maintain reflux strictly at 78°C (Ethanol bp) and do not use higher boiling solvents like DMF unless necessary for solubility.
Workup Challenges
The final product is amphoteric and moderately soluble in water.
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Extraction: Do not use acidic water for the initial suspension, as the amine will protonate and remain in the aqueous phase. Ensure the pH is neutral or slightly basic (pH 8-9) during extraction.
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Drying: The compound is hygroscopic. Dry thoroughly under high vacuum (0.1 mbar) for 24 hours before biological testing to ensure accurate weighing.
References
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Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole: Werber, G., Buccheri, F., & Gentile, M. (1977).[7] The synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles. Journal of Heterocyclic Chemistry.
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General SNAr on Thiadiazoles: L. V. Drapak et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell.
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Biological Relevance of 2,5-Diamino-1,3,4-thiadiazoles: Matysiak, J. (2018).[8][9] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[9] Dove Medical Press.
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Characterization Data Support (NMR/MS): PubChem Compound Summary for 1,3,4-Thiadiazol-2-amine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | C11H16N4O3S | CID 46867137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
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